4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine

Synthetic Methodology Cross-Coupling Medicinal Chemistry

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CAS 1467839-29-7) is a halogenated thienopyrimidine building block featuring dual reactive handles: a 4-bromothiophene moiety amenable to Suzuki-Miyaura cross-coupling and a 2,6-dichloropyrimidine core susceptible to sequential nucleophilic aromatic substitution (SNAr). With a molecular formula of C8H3BrCl2N2S and a molecular weight of 309.99782 g/mol , this scaffold is utilized in medicinal chemistry for constructing kinase inhibitor libraries and functionalized heterocycles.

Molecular Formula C8H3BrCl2N2S
Molecular Weight 309.99
CAS No. 1467839-29-7
Cat. No. B2970842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine
CAS1467839-29-7
Molecular FormulaC8H3BrCl2N2S
Molecular Weight309.99
Structural Identifiers
SMILESC1=C(N=C(N=C1Cl)Cl)C2=CC(=CS2)Br
InChIInChI=1S/C8H3BrCl2N2S/c9-4-1-6(14-3-4)5-2-7(10)13-8(11)12-5/h1-3H
InChIKeyZDLDGVLKEXUALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CAS 1467839-29-7) | Procurement-Ready Heterocyclic Building Block for Cross-Coupling and Kinase-Targeted Synthesis


4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CAS 1467839-29-7) is a halogenated thienopyrimidine building block featuring dual reactive handles: a 4-bromothiophene moiety amenable to Suzuki-Miyaura cross-coupling and a 2,6-dichloropyrimidine core susceptible to sequential nucleophilic aromatic substitution (SNAr) [1]. With a molecular formula of C8H3BrCl2N2S and a molecular weight of 309.99782 g/mol , this scaffold is utilized in medicinal chemistry for constructing kinase inhibitor libraries and functionalized heterocycles . Its structural configuration—specifically the 4-position attachment of the bromothiophene to the pyrimidine—distinguishes it from regioisomeric analogs and influences downstream reactivity and biological target engagement.

Why 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine Cannot Be Substituted with Generic 2,6-Dichloropyrimidines or Alternative Thiophene Regioisomers in Precision Synthesis


Generic substitution with simpler 2,6-dichloropyrimidines or alternative thiophene regioisomers (e.g., 5-bromo substitution or unsubstituted thiophene) is scientifically untenable due to divergent electronic properties, regioselectivity in cross-coupling, and downstream biological activity. The 4-bromothiophen-2-yl substituent at the pyrimidine 4-position introduces a specific electron-withdrawing and steric profile that modulates the reactivity of the adjacent chloro groups in SNAr reactions [1]. Furthermore, the 4-bromo regioisomer exhibits distinct coupling efficiency and product selectivity in Suzuki-Miyaura reactions compared to the 5-bromo analog [2]. In kinase inhibitor contexts, the spatial orientation of the thiophene sulfur atom and the bromine atom relative to the pyrimidine core directly impacts binding pocket complementarity and selectivity profiles, rendering in-class compounds non-interchangeable without extensive re-optimization [3].

Quantitative Differentiation Guide for 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine: Head-to-Head Evidence for Procurement Decisions


Enhanced Suzuki-Miyaura Cross-Coupling Efficiency of Chloropyrimidine Substrates: Class-Level Evidence for 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine

In a class-level comparison of halogenated pyrimidine substrates in Suzuki-Miyaura cross-coupling, chloropyrimidines demonstrate superior reactivity and yield compared to their bromo-, iodo-, and fluoro- counterparts. The target compound, 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine, contains two chloro leaving groups on the pyrimidine ring, positioning it as a preferred substrate for selective mono- or diarylation under controlled conditions. This class-level advantage is supported by studies showing that chloropyrimidine substrates are preferable for preparing monophenyl-, diphenyl-, or triphenylpyrimidines with high selectivity [1].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Regioisomeric Purity and Defined Substitution Pattern: 4-Bromo vs. 5-Bromo Thiophene Isomer Differentiation

The target compound, 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CAS 1467839-29-7), possesses a defined 4-bromo substitution on the thiophene ring. This contrasts with the commercially available regioisomer 4-(5-Bromothiophen-2-yl)-2,6-dichloropyrimidine (CAS 1482445-82-8), which has bromine at the 5-position. Vendor specifications for the target compound confirm a minimum purity of 95% , ensuring the absence of the 5-bromo isomer that would otherwise confound structure-activity relationship (SAR) studies and lead to irreproducible biological data. While direct comparative reactivity data for these specific isomers is limited in the public domain, the well-established principle of regioisomer-dependent activity in kinase inhibitor scaffolds [1] mandates the use of the exact regioisomer specified in synthetic protocols.

Chemical Purity Regioisomerism Structure-Activity Relationship

Dual Reactive Handle Architecture: Quantified Molecular Weight and Halogen Content Advantage Over Mono-Halogenated Analogs

The target compound incorporates three halogen atoms (one Br, two Cl) with a molecular weight of 309.99782 g/mol, as reported in authoritative databases . This contrasts with simpler 2,6-dichloropyrimidine (MW 149.00 g/mol) or 4-bromothiophene (MW 163.04 g/mol), which lack the combined structural features necessary for constructing complex thienopyrimidine libraries in a single step. The presence of both a bromothiophene (for cross-coupling) and two chloro groups (for sequential SNAr) provides a quantified 2.08x and 1.90x higher molecular weight, respectively, reflecting the increased functional density per molecule. This dual reactivity enables divergent synthesis from a single intermediate, streamlining library production .

Synthetic Versatility Molecular Diversity Building Block Efficiency

Procurement-Driven Application Scenarios for 4-(4-Bromothiophen-2-yl)-2,6-dichloropyrimidine in Drug Discovery and Chemical Biology


Focused Kinase Inhibitor Library Synthesis via Sequential Functionalization

This scenario leverages the dual reactivity of the scaffold to generate diverse kinase inhibitor candidates. The 4-bromothiophene moiety is first utilized in a Suzuki-Miyaura cross-coupling to introduce aryl or heteroaryl diversity, exploiting the class-level advantage of chloropyrimidines in achieving high coupling efficiency and regiocontrol [1]. Subsequently, the two chloro groups on the pyrimidine ring undergo sequential SNAr reactions with amines or alcohols to install additional pharmacophoric elements, enabling rapid exploration of chemical space around the thienopyrimidine core, a motif prevalent in ATP-competitive kinase inhibitors [2].

Structure-Activity Relationship (SAR) Studies Targeting Specific Kinase Binding Pockets

In SAR campaigns, the defined 4-bromo regioisomer (≥95% purity) is critical for establishing reliable correlations between substitution pattern and biological activity. The spatial orientation of the thiophene sulfur and the 4-bromo substituent influences key interactions within the kinase ATP-binding pocket or allosteric sites [2]. Procurement of the exact regioisomer ensures that observed changes in IC50 or Kd values are attributable to the intended structural modifications, not to regioisomeric impurities that could confound data interpretation and lead to erroneous lead optimization decisions.

Modular Synthesis of Heterocyclic Chemical Probes for Target Identification

The high functional density (MW 309.99782 g/mol with three halogen handles) makes this building block ideal for assembling complex chemical probes, including PROTACs or fluorescently labeled affinity reagents. The bromothiophene unit can be used to attach a linker via cross-coupling, while one chloro group is displaced to introduce a targeting ligand and the second chloro group is used for subsequent conjugation or as a solubility-modulating handle. This modular approach, enabled by the scaffold's orthogonal reactive sites, accelerates the construction of multifunctional probes for chemical biology applications .

Process Chemistry Route Scouting and Optimization

For process chemists, the established class-level preference for chloropyrimidine substrates in Suzuki-Miyaura reactions [1] provides a predictable starting point for route scouting. The compound's 2,6-dichloro substitution pattern allows for regioselective functionalization, a key consideration in developing scalable and high-yielding synthetic routes to advanced intermediates. Procurement of this specific scaffold, rather than a generic 2,4- or 4,6-dichloropyrimidine, aligns the synthetic route with the intended final product's substitution pattern from the outset, minimizing late-stage functional group manipulations.

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